molecular formula C20H18FN3O3S2 B2703598 N-(4-fluorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941921-73-9

N-(4-fluorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2703598
CAS No.: 941921-73-9
M. Wt: 431.5
InChI Key: PSDFCNDKZJLPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a sulfur-linked acetamide moiety, a 4-fluorophenyl group, and a 2-methoxyphenyl carboxamide side chain. Key identifiers include the RN 941980-68-3 and molecular formula C₁₉H₁₇FN₃O₃S₂.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S2/c1-27-17-5-3-2-4-16(17)24-18(25)10-15-11-28-20(23-15)29-12-19(26)22-14-8-6-13(21)7-9-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDFCNDKZJLPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound featuring a thiazole moiety, has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological effects of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be categorized based on its structural components:

  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Thiazole Moiety : Known for its biological activity, particularly in antitumor applications.
  • Methoxyphenyl Group : Provides additional electronic effects that can modulate biological activity.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. The specific compound has shown promising results in various in vitro assays:

  • Cell Viability Assays : The compound demonstrated an IC50 value indicating effective inhibition of cancer cell lines.
  • Apoptosis Induction : Mechanistic studies revealed that the compound promotes apoptosis in cancer cells, with evidence suggesting G2/M phase cell cycle arrest.
  • Combination Therapy Potential : When used in conjunction with established chemotherapeutics like taxol and camptothecin, the compound enhanced their anticancer efficacy.
StudyCell LineIC50 (µM)Mechanism
HepG20.5Apoptosis induction
A431<1G2/M phase arrest

Antimicrobial Activity

The thiazole component of the compound has also been linked to antimicrobial properties:

  • Bacterial Inhibition : The compound exhibited significant activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics.
  • Fungal Activity : Testing against fungal strains demonstrated moderate antifungal activity, indicating its potential as a broad-spectrum antimicrobial agent.
MicroorganismMIC (µg/mL)Reference Compound
Staphylococcus aureus32Penicillin
Candida albicans42Fluconazole

Case Study 1: Antitumor Efficacy

A xenograft model was utilized to assess the antitumor efficacy of the compound. Results indicated a tumor growth inhibition (TGI) rate of approximately 48.89%, comparable to existing treatments such as SAHA (TGI of 48.13%).

Case Study 2: Synergistic Effects

In vitro studies demonstrated that combining the compound with other chemotherapeutic agents resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Acetamide Derivatives

Compounds from (e.g., 13–18 ) share a thiazole-acetamide backbone but differ in substituents. For example:

Compound ID Substituents Yield (%) Melting Point (°C) Molecular Weight Key Bioactivity
15 4-Fluorophenylpiperazine, p-tolylthiazole 72 269–270 410.51 MMP inhibition (anti-inflammatory)
Target 4-Fluorophenyl, 2-methoxyphenylaminoethyl N/A N/A 411.48 Hypothesized enzyme inhibition

Key Observations :

  • The 4-fluorophenyl group in both compounds may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.
Coumarin-Linked Thiazole Derivatives

describes Compound 13 (C₂₀H₁₃Cl₂N₃O₃S), which replaces the fluorophenyl group with a coumarin-thiazole system. Key differences:

Property Target Compound Compound 13 ()
Core Structure Thiazole with thioacetamide Coumarin-fused thiazole
Bioactivity Unknown α-Glucosidase inhibition (antidiabetic)
Melting Point N/A 216–220 °C

The coumarin moiety in Compound 13 likely enhances π-π stacking with enzyme active sites, a feature absent in the target compound. This structural divergence highlights the role of aromatic systems in modulating specificity .

Triazole and Oxadiazole Hybrids

and introduce triazole (e.g., 11d ) and oxadiazole (e.g., 5d ) analogs. For instance:

  • 11d (): Contains a quinoxaline-triazole-thiazole system. Its molecular weight (458.5 g/mol) exceeds the target compound’s, and it demonstrates synthetic versatility via click chemistry.
  • 5d (): Features a benzofuran-oxadiazole-thioacetamide structure with a 5-bromo substituent, yielding a higher molecular weight (496.3 g/mol) and distinct electronic properties .

Comparison Insights :

  • Triazole/oxadiazole hybrids often exhibit improved metabolic stability and hydrogen-bonding capacity compared to simple thiazole derivatives.
  • The target compound’s sulfur linkage may confer redox activity absent in these hybrids.
Antimicrobial Activity

reports thiazole-acetamides (e.g., 107b , 107m ) with MIC values of 6.25–12.5 μg/mL against bacterial strains. Structural features correlating with activity include:

  • 3,4-Dimethylphenoxy groups (e.g., 107e): Enhance lipophilicity and membrane penetration.
  • Chlorophenyl substituents (e.g., 107m): Increase electrophilicity, disrupting bacterial cell walls .

The target compound’s 4-fluorophenyl and 2-methoxyphenyl groups may similarly enhance antimicrobial potency, though direct testing is required.

Enzyme Inhibition

highlights thiazole derivatives as MMP inhibitors (anti-inflammatory), while emphasizes α-glucosidase inhibition.

Physicochemical Properties

Compound Molecular Weight Calculated logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 411.48 2.8 2 6
Compound 15 () 410.51 3.1 1 5
Compound 13 () 446.30 4.2 2 5

*Calculated using Lipinski’s rule-of-five parameters. The target compound’s lower logP compared to Compound 13 suggests better aqueous solubility, advantageous for oral bioavailability.

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic Question
Synthetic optimization requires careful control of reaction conditions. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) enhances solubility and reaction efficiency .
  • Catalyst use : Base catalysts (e.g., K₂CO₃) or coupling agents improve amide bond formation .
  • Temperature control : Moderate heating (40–60°C) minimizes side reactions while promoting selectivity .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol) ensures high purity .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .

What characterization techniques are essential for confirming the molecular structure of this compound?

Basic Question
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of fluorophenyl, thiazole, and acetamide groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis : Ensures stoichiometric purity .

What initial biological screening approaches are recommended for evaluating its therapeutic potential?

Basic Question
Prioritize the following assays:

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via disc diffusion .
  • Enzyme inhibition : Screen for COX-1/2 or kinase inhibition using fluorogenic substrates .
  • Anti-inflammatory potential : Measure TNF-α/IL-6 suppression in macrophage models .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question
Address discrepancies through:

  • Reproducibility checks : Verify assay conditions (pH, temperature, cell line viability) .
  • Orthogonal assays : Compare results from fluorescence-based and ELISA methods for enzyme inhibition .
  • Purity validation : Re-characterize the compound via HPLC to rule out degradation products .
  • Molecular docking : Predict binding modes to reconcile conflicting target interactions (e.g., COX vs. kinase targets) .

What strategies elucidate the reaction mechanisms involving its thioether and thiazole moieties?

Advanced Question
Mechanistic studies should include:

  • Kinetic analysis : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) .
  • Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen/nitrogen pathways in amide bond formation .
  • Computational modeling : DFT calculations predict transition states for thiazole ring cyclization .
  • Intermediate isolation : Trap reactive intermediates (e.g., sulfoxide derivatives) via low-temperature quenching .

How can structure-activity relationships (SAR) be established for this compound?

Advanced Question
SAR studies require systematic modifications:

  • Substituent variation : Synthesize analogs with altered fluorophenyl or methoxyphenyl groups to assess bioactivity trends .
  • Bioisosteric replacement : Replace thiazole with oxadiazole or thiadiazole to compare potency .
  • Pharmacophore mapping : Use X-ray crystallography or molecular dynamics to identify critical binding motifs .
  • Activity cliffs : Correlate electronic effects (e.g., Hammett σ values) with IC₅₀ shifts .

What analytical methods address stability and degradation issues under physiological conditions?

Advanced Question
Evaluate stability via:

  • Forced degradation studies : Expose the compound to heat (40–80°C), light, and pH extremes (1–13) .
  • HPLC-MS monitoring : Detect hydrolysis products (e.g., free thiols or acetamide cleavage) .
  • Accelerated stability tests : Store in simulated biological fluids (e.g., PBS, serum) at 37°C for 1–4 weeks .
  • Degradation pathway modeling : LC-MS/MS identifies primary degradation pathways (e.g., oxidation of thioether to sulfone) .

How should experiments be designed to identify biological targets of this compound?

Advanced Question
Target identification strategies include:

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Chemical proteomics : Use click chemistry probes to label interacting proteins in live cells .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with purified enzymes (e.g., kinases) .
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound’s cytotoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.